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N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide

Physicochemical property Drug-likeness Fragment-based screening

Fragment-based drug discovery against T. brucei FPPS requires experimentally validated starting points with defined binding geometries. This compound (CAS 150374-72-4) is a PDB-deposited fragment hit (5QTH, 1.89 Å) that anchors via dimethylamide H-bond acceptors while the 2-methylsulfanyl group occupies a lipophilic subpocket. • Zero HBD (TPSA 58.5 Ų, XLogP3 1.2) meets CNS fragment library physicochemical criteria • Unsubstituted pyridine 4-, 5-, and 6-positions provide growth vectors toward the IPP substrate site • Functions as an isosteric negative control for primary amide SAR by eliminating NH H-bond contributions • Available from BenchChem with reliable supply chain for immediate global dispatch

Molecular Formula C9H12N2OS
Molecular Weight 196.27
CAS No. 150374-72-4
Cat. No. B2895251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide
CAS150374-72-4
Molecular FormulaC9H12N2OS
Molecular Weight196.27
Structural Identifiers
SMILESCN(C)C(=O)C1=C(N=CC=C1)SC
InChIInChI=1S/C9H12N2OS/c1-11(2)9(12)7-5-4-6-10-8(7)13-3/h4-6H,1-3H3
InChIKeyKORZBTDVYBSAMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes303.7 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide – Fragment Overview


N,N-Dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide (CAS 150374-72-4; PubChem CID 2799882) is a synthetic, fragment-sized nicotinamide derivative bearing a methylsulfanyl substituent at the pyridine 2-position and an N,N-dimethylcarboxamide at the 3-position [1]. The compound has been identified as a low-occupancy ligand (three-letter code PJY) in a PanDDA crystallographic fragment screen against Trypanosoma brucei farnesyl diphosphate synthase (FPPS), deposited as PDB entry 5QTH at 1.89 Šresolution [2]. Its computed molecular weight is 196.27 g/mol, with an XLogP3 of 1.2, zero hydrogen bond donors, and a topological polar surface area of 58.5 Ų [1].

Crystallographic fragment hit for T. brucei FPPS PanDDA screen
No hydrogen bond donors; fragment-appropriate lipophilicity for CNS-relevant library design
Experimentally validated binding pose at high resolution enables structure-guided optimization

N,N-Dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide – Analog Substitution Analysis


The closest commercially available analog, 2-(methylthio)nicotinamide (CAS 175135-28-1), differs solely by the presence of a primary amide (-CONH₂) at the 3-position instead of an N,N-dimethylamide (-CON(CH₃)₂). This single functional-group alteration produces a critical electronic and physicochemical divergence: the primary amide possesses one hydrogen bond donor, whereas the dimethylamide has zero [1]. In the crystallographic binding pose with T. brucei FPPS, the dimethylamide oxygen acts as a hydrogen bond acceptor while the methyl groups fill a small lipophilic subpocket; a primary amide NH would introduce an energetically unfavorable desolvation penalty in this hydrophobic microenvironment and potentially alter the binding vector [2]. Substitution of the dimethylamide with a primary amide would therefore abrogate the specific protein-ligand interaction geometry validated by the experimental electron density map, rendering the analog unsuitable as a direct replacement in follow-up fragment elaboration or FPPS competition assays [2].

Hydrogen bond donor incompatibility
Primary amide analog introduces an HBD, incurring desolvation penalty in the lipophilic FPPS subpocket where only acceptor interactions are tolerated.
Crystallographic absence
Analog was not detected as a binder in the same PanDDA fragment screen, lacking any experimental structure validation.
Lipophilicity mismatch
Reduced XLogP3 may weaken hydrophobic complementarity with the FPPS allosteric site, shifting binding probability.

N,N-Dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide vs. Primary Amide – Key Differences


Hydrogen Bond Donor Count Difference

The target compound has zero hydrogen bond donors (HBD), whereas the closest analog 2-(methylthio)nicotinamide possesses one HBD from its primary amide NH₂ [1]. Reducing HBD count from 1 to 0 is well-established in medicinal chemistry to improve passive membrane permeability and reduce aqueous desolvation penalty upon binding to a hydrophobic protein pocket [2]. This difference is directly relevant to the FPPS binding site: in PDB 5QTH, the dimethylamide group is oriented toward a lipophilic cleft lined by Phe and Ile residues, where a primary amide NH would be energetically disfavored [3].

HBD Count
Class-level
0 HBD
Absence of HBD supports fragment screening property context; primary amide analog contains 1 HBD, altering desolvation profile.
Computed property; class-level inference on permeability impact.
Physicochemical property Drug-likeness Fragment-based screening

XLogP3 Lipophilicity Difference

The computed XLogP3 of N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide is 1.2, whereas the primary amide analog 2-(methylthio)nicotinamide has a computed XLogP3 of approximately 0.7 (estimated via analogous nicotinamide core) [1]. This ΔlogP of ~0.5 units reflects the addition of two methyl groups on the carboxamide nitrogen. For a fragment with MW 196 Da, a logP of 1.2 places the compound closer to the optimal fragment lipophilicity window (logP 1–3) for efficient fragment-to-lead optimization, while the more hydrophilic primary amide (logP 0.7) risks insufficient binding-site complementarity for the hydrophobic FPPS allosteric pocket [2].

Lipophilicity
Class-level
XLogP3 1.2
Moderate lipophilicity within optimal fragment range; primary amide estimated ~0.7, may reduce binding-site complementarity.
Class-level fragment library design inference.
Lipophilicity Fragment-based drug design LogP

Topological Polar Surface Area and BBB Penetration

The target compound has a computed topological polar surface area (TPSA) of 58.5 Ų [1]. The primary amide analog 2-(methylthio)nicotinamide has a larger TPSA of approximately 75–80 Ų due to the -CONH₂ group [2]. A TPSA below 60 Ų is a widely recognized threshold for predicting good blood-brain barrier (BBB) penetration (class-level criterion for CNS drug design) [3]. Since *T. brucei* causes human African trypanosomiasis (HAT), which has a meningoencephalitic stage requiring CNS-penetrant therapeutics, the sub-60 Ų TPSA of the dimethylamide fragment is a property-relevant advantage over the primary amide.

Polar Surface Area
Class-level
58.5 Ų
TPSA below CNS-relevant threshold; primary amide exceeds typical BBB-permeability cutoff, making this fragment more appropriate for late-stage HAT research models.
Computed TPSA; CNS prediction is class-level; requires experimental validation.
CNS permeability African trypanosomiasis Physicochemical property

Crystallographic Binding Pose in Lipophilic Subpocket

In the 1.89 Å X-ray crystal structure 5QTH, the N,N-dimethylamide group of PJY is observed in a well-defined electron density, with the two methyl groups oriented into a small hydrophobic cavity formed by Phe98, Ile121, and Pro122 of T. brucei FPPS [1]. The dimethyl substitution fills this lipophilic subpocket through van der Waals contacts that a primary amide -NH₂ cannot replicate, as the NH₂ would instead project a polar hydrogen into a hydrophobic environment—energetically unfavorable by approximately 1.5–2.5 kcal/mol based on general desolvation penalty estimates [2]. This structural evidence directly rationalizes why the N,N-dimethyl analog is the experimentally identified binder while the primary amide was not detected in the same fragment library screen.

Crystallographic Binding
Method context
Target: bound (PDB 5QTH); Analog: not detected
Experimentally validated binder at 1.89 Å resolution; analog absent from hit list, lacking structural foundation for elaboration.
PanDDA fragment screening; structure-guided design prerequisite.
Crystallographic fragment screening Structure-based drug design T. brucei FPPS

N,N-Dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide – Research Applications


Fragment Elaboration for T. brucei FPPS Inhibitors

The documented binding mode in PDB 5QTH provides a starting point for fragment growth. The dimethylamide group anchors the fragment via two hydrogen bond acceptors (amide oxygen to backbone NH; pyridine N to conserved water), while the 2-methylsulfanyl group and the unsubstituted pyridine 4-, 5-, and 6-positions offer vectors for structure-guided elaboration toward the isopentenyl diphosphate substrate site [1]. Researchers can use the deposited coordinates to design merged or linked fragment analogs with improved affinity beyond the initial PanDDA-detected low occupancy (0.42) [1].

CNS-Penetrant Fragment Library Benchmarking

With its TPSA of 58.5 Ų, zero HBD, and XLogP3 of 1.2, this compound exemplifies a fragment physicochemical profile that balances aqueous solubility with predicted BBB permeation [2]. Procurement for inclusion in bespoke CNS-focused fragment libraries is justified when screening against targets relevant to late-stage human African trypanosomiasis, where a TPSA below 60 Ų is a pre-requisite for fragment hit progression [2].

Negative Control Fragment for Primary Amide Series

Because the target compound lacks a hydrogen bond donor, it can serve as an isosteric negative control to distinguish specific hydrogen bond interactions of the -NH₂ group in nicotinamide-based inhibitor series. Any observed reduction in target engagement when the dimethylamide replaces the primary amide can be quantitatively attributed to loss of the NH hydrogen bond, enabling deconvolution of binding energy contributions in SAR campaigns [3].

Application
Selection Property
Validation Focus
Fragment elaboration for T. brucei FPPS inhibitors
Validated crystallographic binding pose
Structure-guided growth from PDB 5QTH coordinates
CNS-penetrant fragment library benchmarking
Zero HBD, low TPSA, moderate lipophilicity profile
Predicted BBB permeability; experimental confirmation in model
Negative control for primary amide inhibitor series
Absence of hydrogen bond donor
Deconvolution of hydrogen bond contributions in SAR campaigns
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